molecular formula C21H23F3N2O2 B14419990 Benzaldehyde, 4-(3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)propoxy)- CAS No. 84344-65-0

Benzaldehyde, 4-(3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)propoxy)-

Cat. No.: B14419990
CAS No.: 84344-65-0
M. Wt: 392.4 g/mol
InChI Key: BENHOCSWVAGQEL-UHFFFAOYSA-N
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Description

Benzaldehyde, 4-(3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)propoxy)- is a complex organic compound that features a benzaldehyde core with a trifluoromethyl group and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 4-(3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)propoxy)- typically involves multiple steps. One common method includes the reaction of 4-(trifluoromethyl)benzaldehyde with a piperazine derivative under controlled conditions. The reaction is often carried out in an organic solvent such as toluene, with the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 4-(3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)propoxy)- can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

    Oxidation: Formation of 4-(3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)propoxy)benzoic acid.

    Reduction: Formation of 4-(3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)propoxy)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzaldehyde, 4-(3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)propoxy)- has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Benzaldehyde, 4-(3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)propoxy)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The piperazine moiety can interact with various receptors and enzymes, modulating their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzaldehyde, 4-(3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)propoxy)- is unique due to the presence of both the trifluoromethyl group and the piperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

84344-65-0

Molecular Formula

C21H23F3N2O2

Molecular Weight

392.4 g/mol

IUPAC Name

4-[3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propoxy]benzaldehyde

InChI

InChI=1S/C21H23F3N2O2/c22-21(23,24)18-3-1-4-19(15-18)26-12-10-25(11-13-26)9-2-14-28-20-7-5-17(16-27)6-8-20/h1,3-8,15-16H,2,9-14H2

InChI Key

BENHOCSWVAGQEL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCOC2=CC=C(C=C2)C=O)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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